molecular formula C8H3BrF3N B062921 4-Bromo-2-(trifluoromethyl)benzonitrile CAS No. 191165-13-6

4-Bromo-2-(trifluoromethyl)benzonitrile

Cat. No.: B062921
CAS No.: 191165-13-6
M. Wt: 250.01 g/mol
InChI Key: XZZVLHLYHDELAI-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3BrF3N. It is a member of the benzonitrile family, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring. This compound is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

It is known that this compound is an important organic synthesis intermediate and is used in the production of various pharmaceuticals, pesticides, dyes, fragrances, corrosion inhibitors, and liquid crystal materials .

Pharmacokinetics

It is soluble in chloroform, dichloromethane, and ethyl acetate , which suggests it may have good bioavailability when administered in a suitable formulation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-(trifluoromethyl)benzonitrile. It should be stored in a dark place, sealed, and in a dry environment . These conditions help maintain the stability of the compound, ensuring its efficacy in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile typically involves multiple steps starting from 4-bromo-2-(trifluoromethyl)benzoic acid. The process includes halogenation, nitration, and cyanation reactions. One common method involves the bromination of 2-(trifluoromethyl)benzonitrile using bromine or N-bromosuccinimide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, using efficient catalysts and reaction conditions. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)benzonitrile is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(trifluoromethyl)benzonitrile is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties such as high reactivity and stability. These features make it a valuable intermediate in various synthetic pathways and applications .

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZVLHLYHDELAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624956
Record name 4-Bromo-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191165-13-6
Record name 4-Bromo-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(trifluoromethyl)benzonitrile
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Synthesis routes and methods I

Procedure details

In a round bottom flask, 4-cyano-3-trifluoromethylaniline (20 g, 107.5 mmol) was solubilized in 300 mL of 47% aq HBr. This solution was cooled to 0° C. in an ice bath and NaNO2 (22.2 g, 322 mmol) was added slowly. Then CuBr (46.3 g, 322.5 mmol) was added slowly. After the addition, the ice bath was removed and the mixture was stirred at 20° C. for 3 hr. The mixture was cooled to 0° C. in an ice bath and 500 mL of water were added to get a yellow precipitate. Solid was filtered and washed successively with 10% aq. HCl (50 mL) and water (100 mL), and dried to give the product (23.5 g, 87%), 1H NMR (300 MHz, Acetone-d6)δ: 8.19 (s, 1H, C3—H), 8.16 (d, 1H, J=8 Hz, C6—H), 8.05 (d, 1H, J=8 Hz, C5—H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
22.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
46.3 g
Type
reactant
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

To the cooled and vigorously stirred suspension of 4-amino-2-(trifluoromethyl)benzonitrile (5.00 g, 26.8 mmol) in 25 ml of concentrated hydrogen bromide a solution of sodium nitrite (1.85 g, 26.8 mmol) in 10 ml of water was added dropwise while keeping the temperature below 5° C. during the addition. This mixture was then poured into a solution of copper(I)bromide (3.85 g, 26.8 mmol) in 30 ml of concentrated hydrogen bromide and stirred at RT for two hours. The reaction mixture was then poured into an ice-water (300 ml) mixture and extracted four times with ethyl acetate. The combined extracts were washed with saturated sodium bicarbonate and water, dried and evaporated to dryness. Combiflash purification using heptane/ethyl acetate as eluent system afforded 5.1 g of the title product. 1H-NMR (400 MHz; d6-DMSO): δ 8.13 (d, 1H), 8.18 (d, 1H), 8.27 (s, 1H)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
copper(I)bromide
Quantity
3.85 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-2-(trifluoromethyl)benzonitrile
4-Bromo-2-(trifluoromethyl)benzonitrile
ZINC cyanide
4-Bromo-2-(trifluoromethyl)benzonitrile
ZINC cyanide
4-Bromo-2-(trifluoromethyl)benzonitrile
4-Bromo-2-(trifluoromethyl)benzonitrile
4-Bromo-2-(trifluoromethyl)benzonitrile

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